molecular formula C14H16ClN7O2S B3572876 N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide

Cat. No.: B3572876
M. Wt: 381.8 g/mol
InChI Key: MLMQQKOYWZHBQK-UHFFFAOYSA-N
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Description

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups, a chlorobenzene sulfonamide moiety, and a cyano group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is further reacted with 2-chlorobenzenesulfonamide and a cyanating agent to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: Similar structure but lacks the chlorobenzene sulfonamide and cyano groups.

    2-Chloro-4,6-diamino-1,3,5-triazine: Contains amino groups instead of dimethylamino groups.

    2,4,6-Trichloro-1,3,5-triazine: Lacks the dimethylamino and cyano groups.

Uniqueness

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylamino groups enhances its solubility and reactivity, while the chlorobenzene sulfonamide and cyano groups contribute to its biological activity and potential therapeutic applications .

Properties

IUPAC Name

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN7O2S/c1-20(2)12-17-13(21(3)4)19-14(18-12)22(9-16)25(23,24)11-8-6-5-7-10(11)15/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMQQKOYWZHBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C#N)S(=O)(=O)C2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide
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N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide
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N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide
Reactant of Route 4
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide
Reactant of Route 6
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide

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